molecular formula C18H22N2O5S B3534723 N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No.: B3534723
M. Wt: 378.4 g/mol
InChI Key: JSIZCOIPMMCNMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as EMG-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. EMG-1 is a glycine transporter type 2 (GlyT2) inhibitor, which means it can regulate the levels of glycine in the brain.

Mechanism of Action

EMG-1 exerts its effects by inhibiting the N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide transporter, which is responsible for the reuptake of glycine in the brain. Glycine is an important neurotransmitter that plays a key role in the regulation of excitatory neurotransmission. By inhibiting this compound, EMG-1 increases the levels of glycine in the brain, which can lead to a reduction in excitatory neurotransmission and a decrease in pain and other symptoms.
Biochemical and Physiological Effects
EMG-1 has been found to have several biochemical and physiological effects. It has been shown to increase the levels of glycine in the brain, which can lead to a reduction in pain and other symptoms. EMG-1 has also been found to improve cognitive function and reduce negative symptoms in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

EMG-1 has several advantages for lab experiments. It is a potent and selective inhibitor of N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, which makes it an ideal tool for studying the role of glycine in various physiological and pathological processes. However, EMG-1 has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise to synthesize. Additionally, EMG-1 has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for the study of EMG-1. One direction is to further investigate its potential applications in the treatment of chronic pain and schizophrenia. Another direction is to study the long-term effects of EMG-1 on the brain and other organs. Additionally, there is a need for further studies to optimize the synthesis and formulation of EMG-1 for potential clinical use. Finally, there is a need for studies to investigate the safety and efficacy of EMG-1 in humans.

Scientific Research Applications

EMG-1 has shown promising results in various scientific research applications. One such application is in the treatment of chronic pain. EMG-1 has been found to be effective in reducing neuropathic pain in animal models. It has also been studied for its potential application in the treatment of schizophrenia. EMG-1 has been found to improve cognitive function and reduce negative symptoms in animal models of schizophrenia.

Properties

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-4-25-17-12-8-6-10-15(17)20(26(3,22)23)13-18(21)19-14-9-5-7-11-16(14)24-2/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIZCOIPMMCNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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